tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate
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Overview
Description
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate: is a chemical compound with the molecular formula C11H16BrN3O2 and a molecular weight of 302.17 g/mol . It is known for its applications in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 5-bromopyrimidine-2-carbaldehyde in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Scientific Research Applications
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromopyrimidine moiety is believed to play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate include:
- tert-butyl (5-bromo-2-pyrimidinyl)methylcarbamate
- tert-butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate
- tert-butyl (2-bromopyrimidin-5-yl)carbamate
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and applications .
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyrimidin-2-yl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-5-8(12)6-14-9/h5-6H,7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXJEWQBXSSNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NC=C(C=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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